molecular formula C11H21NO3 B1397051 (2R)-1-Boc-2-methylpyrrolidine-2-methanol CAS No. 1207754-99-1

(2R)-1-Boc-2-methylpyrrolidine-2-methanol

Cat. No. B1397051
CAS RN: 1207754-99-1
M. Wt: 215.29 g/mol
InChI Key: VTUUHTGTUIJRSA-LLVKDONJSA-N
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Description

“(2R)-1-Boc-2-methylpyrrolidine-2-methanol” is a chemical compound with the CAS Number: 1207754-99-1. Its IUPAC name is tert-butyl ®-2- (hydroxymethyl)-2-methylpyrrolidine-1-carboxylate . It is used in scientific research and is an essential building block for the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular weight of “(2R)-1-Boc-2-methylpyrrolidine-2-methanol” is 215.29 . The InChI code is 1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 .


Physical And Chemical Properties Analysis

“(2R)-1-Boc-2-methylpyrrolidine-2-methanol” is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Asymmetric Synthesis

(2R)-1-Boc-2-methylpyrrolidine-2-methanol plays a significant role in asymmetric synthesis. For instance, it has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc. This process involves high enantiotopic group- and face-selectivity, resulting in mono alcohol complexes with significant diastereoselectivity and enantiomeric excess (Takemoto et al., 1996).

Synthesis of Complex Molecules

The chemical has been utilized in the synthesis of complex molecules like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This process involves the double reduction of cyclic sulfonamide precursors, offering a route to construct molecules efficiently where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).

Kinetic Resolution of Esters

In another application, (2R)-1-Boc-2-methylpyrrolidine-2-methanol is involved in the kinetic resolution of esters through metal-catalyzed methanolysis reactions. This technique has been effective in achieving selectivity for methanolysis and ethanolysis of substrates, demonstrating its potential in stereochemically complex transformations (Maxwell et al., 2008).

Reductive Amination Processes

The compound is also used in reductive amination of aldehydes and ketones, employing reducing agents such as N-methylpyrrolidine zinc borohydride. This method is carried out under neutral conditions and has proved to be simple and efficient (Alinezhad et al., 2009).

Chiral Catalysis and Asymmetric Autocatalysis

Additionally, it has applications in chiral catalysis and asymmetric autocatalysis. It acts as a highly enantio- and chemoselective chiral catalyst for the addition of dialkylzincs to aldehydes, producing sec-alcohols with high enantiomeric excesses. This demonstrates its utility in creating asymmetric environments for chemical reactions (Soai & Shibata, 1997).

Methanol Synthesis

The chemical is involved in the direct synthesis of methanol from methane over noble metal catalysts, highlighting its role in industrial applications related to fuel and energy technologies (Olivera et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H317, H319, and H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P312, and P330 . The signal word is "Warning" .

properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUHTGTUIJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-Boc-2-methylpyrrolidine-2-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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